Product packaging for 6-Methyl-2-propylamino-3H-4-quinazolinone(Cat. No.:CAS No. 1015479-08-9)

6-Methyl-2-propylamino-3H-4-quinazolinone

Cat. No.: B1436756
CAS No.: 1015479-08-9
M. Wt: 217.27 g/mol
InChI Key: CDWADKBTZMKABJ-UHFFFAOYSA-N
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Description

Chemical Classification and Nomenclature

6-Methyl-2-propylamino-3H-4-quinazolinone belongs to the quinazolinone class of heterocyclic compounds, which are characterized by a fused benzene-pyrimidine ring system with a carbonyl group. The compound is classified under the 4(3H)-quinazolinone category, representing the most common type of quinazolinone isomer. This classification is significant because 4(3H)-quinazolinone derivatives constitute one of the most prevalent natural products and exist as intermediates in many biosynthetic pathways.

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the full chemical name being 6-methyl-2-(propylamino)-3H-quinazolin-4-one. The compound is registered under Chemical Abstracts Service number 1015479-08-9, providing a unique identifier for chemical databases and regulatory purposes. Multiple synonyms exist for this compound, including 6-methyl-2-propylamino-3H-quinazolin-4-one, 4(3H)-quinazolinone, 6-methyl-2-(propylamino)-, and 6-methyl-2-(propylamino)-3,4-dihydroquinazolin-4-one.

Table 1: Chemical Identification and Properties of this compound

Property Value
Chemical Abstracts Service Number 1015479-08-9
Molecular Formula C₁₂H₁₅N₃O
Molecular Weight 217.27 g/mol
Exact Mass 217.12200
Polar Surface Area 61.27000
LogP 1.88760
MDL Number MFCD11053701

The molecular structure consists of a quinazolinone core with specific substituents that define its chemical identity. The presence of the propylamino group at position 2 and the methyl group at position 6 creates a distinctive substitution pattern that influences the compound's physicochemical properties and potential biological activities. The compound's molecular formula of C₁₂H₁₅N₃O indicates the presence of three nitrogen atoms, with two incorporated into the heterocyclic core and one in the propylamino substituent.

Historical Context of Quinazolinone Research

The historical development of quinazolinone chemistry traces back to the late nineteenth century, establishing a rich foundation for understanding compounds like this compound. In 1869, Griess prepared the first quinazoline derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline, through the reaction of cyanogens with anthranilic acid. This bicyclic product was initially called bicyanoamido benzoyl and retained this name until 1885, marking the beginning of systematic quinazoline research.

The synthesis of the parent quinazoline structure came several years later when Bischler and Lang obtained it through decarboxylation of the 2-carboxy derivative. A more satisfactory synthetic approach was subsequently developed by Gabriel in 1903, providing researchers with improved methods for quinazoline preparation. The nomenclature for quinazoline was proposed by Widdege, who observed that it was isomeric with cinnoline and quinoxaline compounds. Other historical names for this class of compounds included phenmiazine, benzyleneamidine, benzo-1,3-diazine, 5,6-benzopyrimidine, and 1,3-diazanapthaline.

The evolution of quinazolinone research has been driven by the recognition of their diverse biological activities and their prevalence in natural products. Quinazolinone alkaloids form the basic core of febrifugine and isofebrifugine, compounds found to possess immense antimalarial activity and extracted from traditional Chinese medicine. The first quinazolinones were synthesized in 1860 from anthranilic acid and cyanogens, resulting in 2-cyanoquinazolinone. This early work laid the foundation for the development of synthetic quinazolinone drugs, with methaqualone becoming one of the most well-known synthetic quinazolinone compounds, recognized for its sedative-hypnotic activity.

The systematic study of quinazolinone structure-activity relationships has revealed that positions 2, 6, and 8 of the ring system are particularly significant for different pharmacological activities. Additionally, research has suggested that the addition of different heterocyclic moieties at position 3 could increase biological activity. These historical insights provide context for understanding the design rationale behind compounds like this compound, where strategic substitutions at key positions may enhance desired properties.

Significance in Heterocyclic Chemistry

This compound exemplifies the importance of heterocyclic compounds in modern chemistry and pharmaceutical science. Heterocyclic compounds containing quinazoline and quinazolinone nuclei play crucial roles in medicinal chemistry, demonstrating wide-ranging activities for therapeutic purposes. The significance of this compound class is underscored by the fact that seven out of the top ten pharmaceutical products according to worldwide sales in 2009 contained a heterocyclic motif as their core structure.

The quinazolinone scaffold represents a privileged structure in drug discovery, with compounds exhibiting broad spectrum biological activities including anti-human immunodeficiency virus, anticancer, antifungal, antibacterial, antimutagenic, anticoccidial, anticonvulsant, anti-inflammatory, antidepressant, antimalarial, antioxidant, antileukemic, and antileishmanial activities. The structural similarity of quinazolinones to purine and pteridine nuclei explains their biological interactions, particularly in purinic or folic acid metabolic pathways.

The compound's significance extends beyond individual therapeutic applications to its role in advancing synthetic methodology. The quinazolinone ring system is notably stable in many reactions, including oxidation, reduction, and hydrolysis. This stability makes quinazolinones valuable scaffolds for further chemical modification and drug development. They remain stable in cold dilute acid and alkaline solutions, though they can be destroyed if the solution is boiled.

Table 2: Biological Activity Categories Associated with Quinazolinone Derivatives

Activity Category Examples of Applications
Antimicrobial Antibacterial, antifungal activities
Anticancer Cytotoxic, antileukemic properties
Neurological Anticonvulsant, antidepressant effects
Metabolic Antidiabetic, antimalarial applications
Inflammatory Anti-inflammatory, analgesic properties
Cardiovascular Antihypertensive activities

The lipophilicity of quinazolinone compounds, including this compound, represents another significant aspect of their utility in heterocyclic chemistry. This property facilitates penetration through the blood-brain barrier, making them suitable candidates for targeting various central nervous system diseases. The LogP value of 1.88760 for this compound indicates favorable lipophilicity characteristics.

Position Within the Quinazolinone Family of Compounds

This compound occupies a specific position within the broader quinazolinone family, characterized by its particular substitution pattern and structural features. Quinazolinones are classified according to the position of the oxo group into three main types: 2(1H)-quinazolinone, 4(3H)-quinazolinone, and 2,4(1H,3H)-quinazoline-dione. The target compound belongs to the 4(3H)-quinazolinone category, which represents the most prevalent type among natural products.

Within the 4(3H)-quinazolinone class, compounds are further classified based on their substitution patterns. These include 2-substituted-4(3H)-quinazolinones, 3-substituted-4(3H)-quinazolinones, 2,3-disubstituted-4(3H)-quinazolinones, and 2,4-disubstituted-4(3H)-quinazolinones. This compound falls into the category of 2-substituted-4(3H)-quinazolinones due to the propylamino group at position 2, with additional substitution at position 6 of the benzene ring.

The compound's position within the quinazolinone family is further defined by its relationship to other structurally similar compounds. Related compounds include 6-methylquinazoline-2,4(1H,3H)-dione, which shares the 6-methyl substitution but differs in having two carbonyl groups. Another related compound is 2-amino-6-methyl-4(3H)-quinazolone, which features an amino group instead of the propylamino substituent at position 2. The comparison with 2-methyl-4(3H)-quinazolinone demonstrates how substitution at position 2 can vary from simple alkyl groups to more complex amino derivatives.

Table 3: Structural Comparison of Related Quinazolinone Compounds

Compound CAS Number Molecular Formula Key Structural Features
This compound 1015479-08-9 C₁₂H₁₅N₃O Propylamino at position 2, methyl at position 6
6-Methylquinazoline-2,4(1H,3H)-dione 62484-16-6 C₉H₈N₂O₂ Dione structure, methyl at position 6
2-Amino-6-methyl-4(3H)-quinazolone 50440-82-9 C₉H₉N₃O Amino group at position 2, methyl at position 6
2-Methyl-4(3H)-quinazolinone 132305-21-6 C₉H₈N₂O Simple methyl substitution at position 2

The significance of positions 2 and 3 in quinazolinone pharmacology has been extensively documented, with most substitutions occurring at these positions for various therapeutic applications. Antimalarial and anti-tuberculosis compounds typically feature substitutions at either position 2 or 3, while anticancer derivatives often utilize different heterocycles as substitutions at both positions. The propylamino substitution in this compound represents an alkyl amine modification that may influence the compound's biological activity profile compared to other quinazolinone derivatives.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15N3O B1436756 6-Methyl-2-propylamino-3H-4-quinazolinone CAS No. 1015479-08-9

Properties

IUPAC Name

6-methyl-2-(propylamino)-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-3-6-13-12-14-10-5-4-8(2)7-9(10)11(16)15-12/h4-5,7H,3,6H2,1-2H3,(H2,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDWADKBTZMKABJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=NC2=C(C=C(C=C2)C)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50705255
Record name 6-Methyl-2-(propylamino)quinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50705255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1015479-08-9
Record name 6-Methyl-2-(propylamino)quinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50705255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Scheme

  • Starting Material: 6-methylquinazolin-4(3H)-one
  • Reagent: Propylamine (primary amine)
  • Solvent: Typically ethanol or methanol
  • Conditions: Heating under reflux to facilitate the nucleophilic substitution at the 2-position of the quinazolinone ring

This reaction introduces the propylamino substituent at position 2, yielding the target compound.

Reaction Conditions and Optimization

  • Temperature: Elevated temperatures (reflux conditions) in ethanol or methanol are required to drive the reaction forward.
  • Time: Reaction times vary but typically range from several hours to ensure complete conversion.
  • Purification: Post-reaction purification is commonly done via recrystallization or chromatographic techniques to isolate the pure product.

Comparative Table of Preparation Methods for Quinazolinones Related to this compound

Method Starting Materials Reaction Conditions Advantages Limitations
Niementowski Synthesis Anthranilic acid + acid amides Heating at ~120°C, elimination of water Simple, high yield Limited to certain substitutions
Griess Synthesis Anthranilic acid + cyanides Ethanol, ammonia or water treatment Established, versatile Toxic reagents, multi-step
N-Acylanthranillic Acid Condensation N-acylanthranilic acid + primary amines Heating, various solvents Good yields for substituted quinazolinones Requires specific amines
Direct Amination of 6-methylquinazolin-4(3H)-one 6-methylquinazolin-4(3H)-one + propylamine Reflux in ethanol or methanol Direct, straightforward Requires availability of starting quinazolinone

Research Findings and Notes on Preparation

  • The reaction of 6-methylquinazolin-4(3H)-one with propylamine is a nucleophilic substitution at the 2-position, favored due to the electrophilic character of the quinazolinone carbonyl adjacent carbon.
  • Solvent choice (ethanol or methanol) influences solubility and reaction rate; ethanol is commonly preferred for its moderate polarity and boiling point.
  • Heating under reflux ensures sufficient energy for the substitution without decomposing the quinazolinone ring.
  • The reaction is typically performed under inert atmosphere to avoid oxidation or side reactions.
  • Purification steps are crucial to remove unreacted amine and side products, ensuring high purity for biological testing.
  • Alternative synthetic routes involving microwave-assisted synthesis or condensation with N-acylanthranillic acids can be adapted for derivatives but are less documented specifically for this compound.

Summary Table of Physical and Chemical Data

Parameter Data
CAS Number 1015479-08-9
Molecular Formula C12H15N3O
Molecular Weight 217.27 g/mol
IUPAC Name 6-methyl-2-(propylamino)-3H-quinazolin-4-one
Solvent for Synthesis Ethanol or Methanol
Reaction Temperature Reflux (~78°C for ethanol)
Reaction Time Several hours (typically 4-8 h)
Purification Methods Recrystallization, chromatography

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-propylamino-3H-4-quinazolinone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with higher oxidation states, while reduction may produce more reduced forms of the compound .

Scientific Research Applications

6-Methyl-2-propylamino-3H-4-quinazolinone has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-Methyl-2-propylamino-3H-4-quinazolinone involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of cell death in cancer cells .

Comparison with Similar Compounds

Key Observations :

  • Position 6 Modifications : Methyl groups (as in the target compound) are less electronegative than halogens (e.g., Cl), which could reduce electrophilic interactions but improve metabolic stability .
  • Position 3 Substituents : Unlike 3-methyl or 3-phenyl analogs, the target compound retains hydrogen at position 3, possibly avoiding steric hindrance in receptor binding .

Research Findings and Implications

  • Structural-Activity Relationships (SAR): The propylamino group at position 2 may enhance binding affinity to GABA receptors, analogous to phenobarbital’s mechanism, though this requires validation .
  • Synthetic Challenges: Introducing alkylamino groups at position 2 often requires careful control of reaction conditions to avoid over-alkylation, as seen in related quinazolinone syntheses .
  • Unanswered Questions: The absence of explicit pharmacological data for this compound highlights a critical research gap. Comparative studies with 6-chloro-2-ethyl analogs could elucidate substituent effects on bioavailability and target selectivity.

Biological Activity

6-Methyl-2-propylamino-3H-4-quinazolinone is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a unique structure characterized by a quinazolinone core, which consists of a fused benzene and pyrimidine ring. Its molecular formula is C12_{12}H14_{14}N2_{2}O, with a molar mass of approximately 217.27 g/mol. The compound includes a methyl group at the sixth position and a propylamino group at the second position, contributing to its distinct chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound modulates the activity of various proteins and enzymes, leading to diverse biological responses such as:

  • Inhibition of microbial growth : It has shown antimicrobial properties against certain bacterial strains.
  • Induction of apoptosis in cancer cells : The compound has been studied for its cytotoxic effects on various cancer cell lines .

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported in the range of 16 to 32 μg/mL .
  • Cytotoxicity : In vitro studies have revealed its potential as an anticancer agent. For instance, it showed selective cytotoxicity against lung cancer (EKVX), colon cancer (HCT-15), and breast cancer (MDA-MB-231) cell lines .
  • Antitumor Activity : The compound's derivatives have been synthesized and evaluated for their antitumor properties, with some exhibiting IC50_{50} values in the nanomolar range against specific tumor cell lines .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

Compound NameStructural FeaturesBiological Activity
This compound Methyl group at position 6, propylamino at position 2Antimicrobial, anticancer
2-Methylquinazolinone Methyl group at position 2Antimicrobial, anticancer
4(3H)-Quinazolinone Hydroxy group at position 4Anti-inflammatory, analgesic
7-Aminoquinazoline Amino group at position 7Anticancer, anticonvulsant

The unique combination of substituents in this compound enhances its lipophilicity and biological activity compared to its analogs.

Case Studies

  • Antimicrobial Evaluation : A study assessed the antimicrobial efficacy of various quinazolinone derivatives, including this compound. Results indicated that this compound exhibited significant activity against gram-positive bacteria, particularly Staphylococcus aureus .
  • Cytotoxic Studies : In a comparative study on different quinazolinones, this compound was found to selectively induce apoptosis in specific cancer cell lines while sparing normal cells, indicating its potential for targeted cancer therapy .

Q & A

Q. What synthetic methodologies are commonly employed for 6-Methyl-2-propylamino-3H-4-quinazolinone?

  • Methodological Answer : The synthesis typically involves alkylation or condensation reactions. For example, 4-quinazolinone derivatives can be synthesized by refluxing 4-quinazolinone with alkylating agents (e.g., ethyl chloroacetate) in dried acetone in the presence of K₂CO₃, followed by recrystallization from ethanol-water (90:10) to achieve ~86% yield . Advanced routes may use palladium-catalyzed cross-coupling or microwave-assisted synthesis for improved regioselectivity and efficiency .

Q. How is the compound characterized for structural confirmation and purity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns and proton environments.
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment using reverse-phase C18 columns with UV detection (e.g., 254 nm) .
  • X-ray Crystallography : Single-crystal diffraction (at 100 K) resolves bond lengths (mean C–C = 0.002 Å) and torsion angles, with R factors <0.052 .

Q. What are the primary biological targets or pharmacological activities reported for this compound?

  • Methodological Answer :
  • Antibacterial Screening : Tested against Gram-positive/negative strains using agar diffusion assays, with MIC values compared to standard antibiotics .
  • Cytotoxicity : Evaluated via MTT assays on cancer cell lines (e.g., HepG2, MCF-7), often linked to tubulin polymerization inhibition .

Q. How are solubility and stability optimized for in vitro assays?

  • Methodological Answer :
  • Solubility : Use DMSO as a primary solvent (≤1% v/v) with sonication. For aqueous buffers, employ cyclodextrin derivatives or Tween-80.
  • Stability : Assess via LC-MS under physiological pH (7.4) and temperature (37°C) over 24–48 hours .

Advanced Research Questions

Q. How are structure-activity relationship (SAR) studies designed for quinazolinone derivatives?

  • Methodological Answer :
  • Core Modifications : Introduce substituents at positions 2, 6, and 3 to probe electronic (e.g., trifluoromethyl) and steric effects (e.g., propylamino vs. methylamino).
  • Biological Testing : Compare IC₅₀ values across derivatives in enzyme inhibition assays (e.g., tyrosine kinases) .
  • Computational Modeling : Molecular docking (AutoDock Vina) against target proteins (e.g., EGFR) to validate binding poses .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Assay Standardization : Normalize protocols (e.g., cell line passage number, serum concentration).
  • Metabolic Profiling : Use LC-MS/MS to identify active metabolites or degradation products influencing discrepancies .
  • Orthogonal Validation : Confirm activity via dual-luciferase reporter assays or CRISPR-based target knockdown .

Q. How are reaction conditions optimized for scaled-up synthesis?

  • Methodological Answer :
  • Solvent Selection : Replace acetone with DMF or THF for higher boiling points and improved solubility.
  • Catalyst Screening : Test Pd(OAc)₂/XPhos systems for Suzuki-Miyaura couplings to reduce byproducts .
  • Process Analytics : Monitor reaction progress via inline FTIR or Raman spectroscopy to identify intermediates .

Q. What crystallographic techniques elucidate conformational flexibility?

  • Methodological Answer :
  • Single-Crystal Analysis : Resolve torsional angles (e.g., dihedral between quinazolinone and propylamino groups) using synchrotron radiation (λ = 0.71073 Å) .
  • Polymorph Screening : Employ solvent-drop grinding with 10 solvents (e.g., methanol, acetonitrile) to identify stable crystalline forms .

Q. How are molecular docking studies conducted to predict target interactions?

  • Methodological Answer :
  • Protein Preparation : Retrieve PDB structures (e.g., 1M17 for tubulin) and optimize via energy minimization (AMBER force field).
  • Ligand Docking : Use Glide SP/XP modes with OPLS4 parameters, validating poses with MM-GBSA ΔG calculations .

Q. What analytical methods quantify trace impurities in bulk samples?

  • Methodological Answer :
  • LC-HRMS : Detect impurities at <0.1% levels using Q-TOF systems (ESI+ mode, resolving power >30,000).
  • NMR Relaxometry : Identify residual solvents (e.g., DMSO, acetone) via ¹H T₁/T₂ relaxation times .

Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

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6-Methyl-2-propylamino-3H-4-quinazolinone
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6-Methyl-2-propylamino-3H-4-quinazolinone

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